![molecular formula C13H15NO3 B1614738 (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid CAS No. 34024-46-9](/img/structure/B1614738.png)
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid
Overview
Description
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid, also known as 5-EMIA, is a synthetic organic compound with a broad range of applications in the fields of biochemistry, pharmacology, and medicine. 5-EMIA is a derivative of indole-3-acetic acid (IAA), which is a naturally-occurring plant hormone that regulates plant growth and development. 5-EMIA has been widely used in laboratory experiments to study the biochemical and physiological effects of IAA and its derivatives.
Scientific Research Applications
- “(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid” exhibits anti-cancer activity. Researchers have explored its potential as a chemotherapeutic agent, particularly in inhibiting tumor growth and metastasis. Mechanisms include interference with cell cycle progression and induction of apoptosis in cancer cells .
- The compound demonstrates anti-inflammatory properties. Its hydrazide substitution contributes to this effect, making it a promising candidate for managing inflammatory conditions .
- Studies have investigated the antimicrobial potential of this indole derivative. It shows promise in combating bacterial and fungal infections. Researchers explore its use as an alternative to existing antimicrobial agents .
- “(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid” may have neuroprotective effects. Researchers have studied its impact on neuronal health, including potential benefits in neurodegenerative diseases .
- Indole derivatives, including indole-3-acetic acid (a related compound), play a crucial role in plant growth regulation. They act as plant hormones, influencing processes like cell elongation, root development, and fruit ripening. “(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid” might have similar effects .
- Researchers explore the synthesis of novel indole derivatives for drug development. This compound serves as a valuable building block for designing new drugs, especially those targeting specific receptors or pathways .
Anti-Cancer Properties
Anti-Inflammatory Effects
Antimicrobial Activity
Neuroprotective Applications
Plant Growth Regulation
Drug Development and Medicinal Chemistry
Mechanism of Action
Target of Action
It is known that this compound is a derivative of indole-3-acetic acid , which is a type of auxin, a class of plant hormones. Auxins are known to play a crucial role in the coordination of many growth and behavioral processes in plants’ life cycles.
Mode of Action
As an auxin-like compound, it may interact with auxin receptors in plants, triggering a series of events that can lead to changes in gene expression, cell growth, and differentiation .
Biochemical Pathways
These could include cell division, elongation, differentiation, and responses to light and gravity .
Pharmacokinetics
It is soluble in methanol , which suggests it may be absorbed and distributed in organisms that consume it
Result of Action
As a plant growth regulator, it likely influences cell growth and differentiation, potentially leading to changes in plant morphology .
Action Environment
Like other plant growth regulators, its effectiveness may be influenced by various environmental factors such as light, temperature, and moisture .
properties
IUPAC Name |
2-(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQVPTYRFOINMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281753 | |
Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
CAS RN |
34024-46-9 | |
Record name | 34024-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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